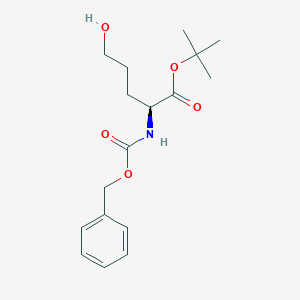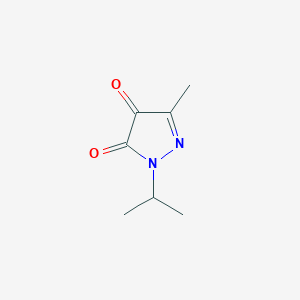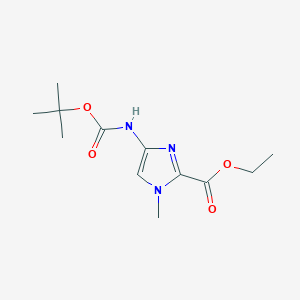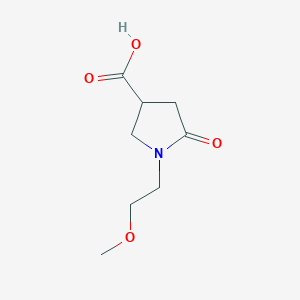![molecular formula C14H15NO2 B180475 Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 140927-07-7](/img/structure/B180475.png)
Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Benzyl 2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound that features a benzyl group attached to a nitrogen-containing bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method involves the use of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, which is treated with benzyl chloride under basic conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the bicyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Benzyl chloride and sodium hydroxide are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Reduced Bicyclic Compounds: Formed from reduction reactions.
Substituted Bicyclic Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Undergoes similar reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable for specific applications where the benzyl group plays a crucial role in the compound’s activity and interactions.
Properties
IUPAC Name |
benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQMNWQGHSZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576623 | |
| Record name | Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140927-07-7 | |
| Record name | Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)
![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B180400.png)




![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)


